Lipophilicity (XLogP3) of 3-Isocyanatoisoquinoline versus 3-Isocyanatoquinoline: A 0.86 Log Unit Difference with Formulation and Permeability Consequences
The target compound 3-isocyanatoisoquinoline has a computed XLogP3 of 3.2 (PubChem) [1], compared to the directly analogous 3-isocyanatoquinoline which has a vendor-reported LogP of 2.342 (Chembase/Enamine) [2]. This represents a ΔLogP of approximately +0.86 log units, meaning the isoquinoline derivative is roughly 7.2-fold more lipophilic than its quinoline counterpart at equilibrium. For comparison, 6-isocyanatoisoquinoline has a reported LogP of 2.202 , making 3-isocyanatoisoquinoline approximately one full log unit (~10×) more lipophilic than the 6-positional isomer. A LogP shift of this magnitude in the critical range of 2–4 is known to influence passive membrane permeability, plasma protein binding, and aqueous solubility in a quantifiable manner relevant to both medicinal chemistry optimization and analytical method development.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | 3-Isocyanatoquinoline: LogP = 2.342 (Chembase); 6-Isocyanatoisoquinoline: LogP = 2.202 (Chem960) |
| Quantified Difference | ΔLogP = +0.86 vs. 3-isocyanatoquinoline; ΔLogP ≈ +1.0 vs. 6-isocyanatoisoquinoline |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019 release) and vendor-reported LogP data |
Why This Matters
A LogP difference exceeding 0.5 log units in the 2–4 range materially affects compound partitioning into organic phases, reversed-phase HPLC retention behavior, and predicted Caco-2 permeability, directly impacting procurement decisions for medicinal chemistry and ADME screening workflows.
- [1] PubChem. 3-Isocyanatoisoquinoline. XLogP3-AA 3.2. CID 71378479. National Library of Medicine, 2025. View Source
- [2] Chembase. 3-Isocyanatoquinoline (EN300-90663). LogP 2.342. Enamine LLC. View Source
